molecular formula C19H16N2O3S B12743226 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide CAS No. 1358749-55-9

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Cat. No.: B12743226
CAS No.: 1358749-55-9
M. Wt: 352.4 g/mol
InChI Key: VKKLOYOLCCDGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide is a complex organic compound that belongs to the class of pyrido[2,1-c][1,2,4]thiadiazines. This compound is characterized by its unique structure, which includes a phenoxyphenyl group attached to a dihydropyrido-thiadiazine ring system. The presence of the 2,2-dioxide group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-thiadiazine core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include phenols, halogenated pyridines, and thiadiazine precursors. The reaction conditions often require the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.

Scientific Research Applications

9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Methoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
  • 9-(4-Chlorophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide
  • 9-(4-Nitrophenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide

Uniqueness

The uniqueness of 9-(4-Phenoxyphenyl)-3,4-dihydropyrido(2,1-c)(1,2,4)thiadiazine 2,2-dioxide lies in its phenoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1358749-55-9

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

9-(4-phenoxyphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide

InChI

InChI=1S/C19H16N2O3S/c22-25(23)14-13-21-12-4-7-18(19(21)20-25)15-8-10-17(11-9-15)24-16-5-2-1-3-6-16/h1-12H,13-14H2

InChI Key

VKKLOYOLCCDGLD-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.